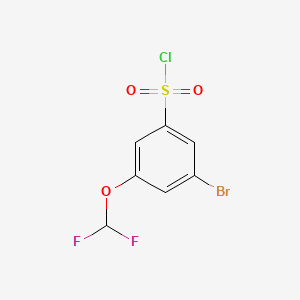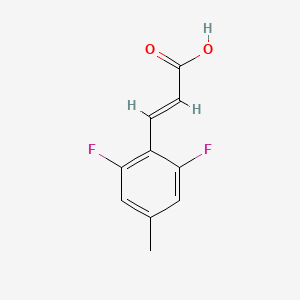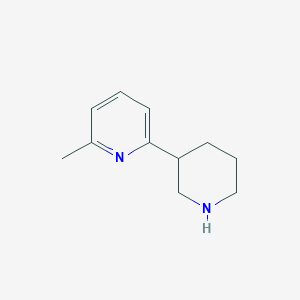
3-(2,4-Dimethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: One of the most efficient ways to synthesize azetidines is through the [2+2] photocycloaddition reaction between an imine and an alkene component.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using microwave irradiation and alumina as a solid support can also be employed.
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as:
Cyclocondensation Reactions: Using alkyl dihalides and primary amines under microwave irradiation.
Electrocatalytic Intramolecular Hydroamination: This method provides azetidines in good yields by merging cobalt catalysis and electricity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted azetidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenyl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways:
Ring Strain: The significant ring strain of the azetidine ring drives its reactivity.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways: It may influence metabolic pathways, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness:
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11(9(2)5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
UATUVSNMDFXSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


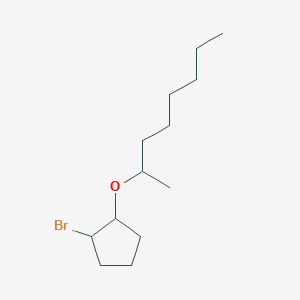

![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
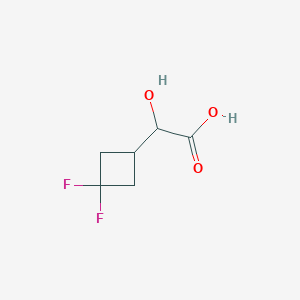

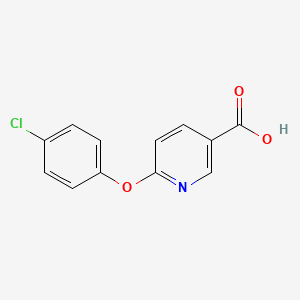
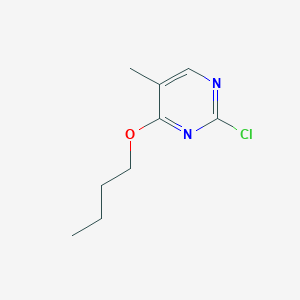
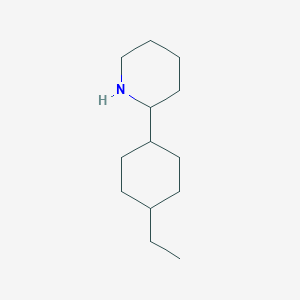
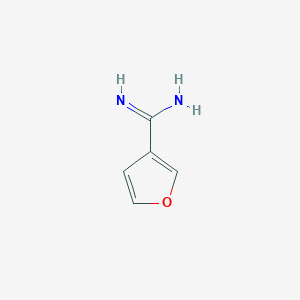
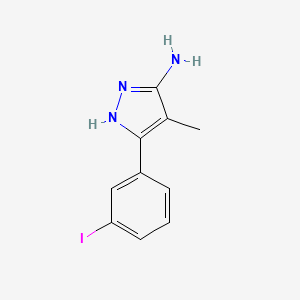
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)
